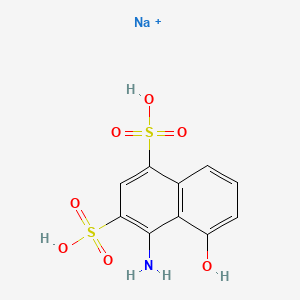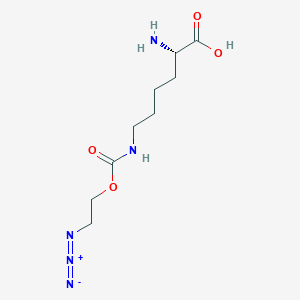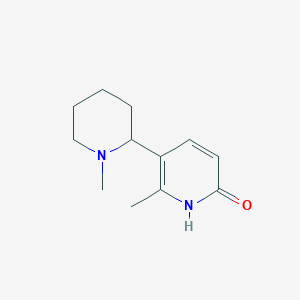
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is an organic compound that features two amino groups attached to phenyl rings, which are further connected to a central propane-1,3-diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol can be synthesized through a multi-step process. One common method involves the Friedel-Crafts alkylation reaction. In this process, 1-adamantanol reacts with acetanilide or its analogues, followed by hydrolysis with aqueous sodium hydroxide solution
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyimides, which exhibit high thermal stability and mechanical strength.
Materials Science: Employed in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and participate in electrostatic interactions with other molecules, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its applications in polymer chemistry and materials science, where the compound’s structure imparts specific properties to the resulting materials .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Similar structure but with an adamantane core instead of propane-1,3-diol.
1,3-Bis(3,5-dimethyl-4-aminophenyl)adamantane: Contains additional methyl groups on the phenyl rings.
1,3-Bis(fluoro-aminophenyl)adamantane: Features fluorine atoms on the phenyl rings.
Uniqueness
1,3-Bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol is unique due to its central propane-1,3-diol structure, which imparts distinct physical and chemical properties compared to its adamantane-based analogues. This structural difference influences the compound’s solubility, reactivity, and the properties of the materials derived from it.
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1,3-bis(4-aminophenyl)-2,2-dimethylpropane-1,3-diol |
InChI |
InChI=1S/C17H22N2O2/c1-17(2,15(20)11-3-7-13(18)8-4-11)16(21)12-5-9-14(19)10-6-12/h3-10,15-16,20-21H,18-19H2,1-2H3 |
InChI Key |
YLTNNHJXHXJZCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)N)O)C(C2=CC=C(C=C2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![D-Glucose, 2-deoxy-2-[(1-oxohexyl)amino]-](/img/structure/B11820072.png)
![N-[1-(3-Methoxyphenyl)propan-2-yl]isobutylamine](/img/structure/B11820075.png)
![N-[1-[3-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820079.png)






![Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt](/img/structure/B11820106.png)




